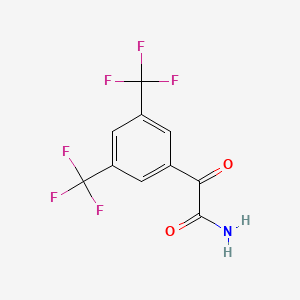

3,5-Bis(trifluoromethyl)phenylglyoxylamide

CAS No.: 887268-11-3

Cat. No.: VC11725228

Molecular Formula: C10H5F6NO2

Molecular Weight: 285.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887268-11-3 |

|---|---|

| Molecular Formula | C10H5F6NO2 |

| Molecular Weight | 285.14 g/mol |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide |

| Standard InChI | InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19) |

| Standard InChI Key | UNYQKKSXPJEHDQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS No. 887268-11-3) is systematically named as N-[(3,5-bis(trifluoromethyl)phenyl)carbonyl]glyoxylamide. Its molecular formula, C₁₀H₅F₆NO₂, corresponds to a molecular weight of 285.14 g/mol . The structure comprises a phenyl ring substituted with two –CF₃ groups at meta positions, linked to a glyoxylamide functional group (–NH–CO–CO–).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 285.14 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.48 g/cm³ (estimated) | |

| Solubility | Likely hydrophobic |

The –CF₃ groups confer high electronegativity and lipophilicity, enhancing membrane permeability in biological systems . Spectroscopic characterization of analogous compounds, such as 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde, reveals distinct NMR profiles (e.g., ¹H NMR δ 12.05 ppm for phenolic –OH and δ 10.02 ppm for aldehyde protons) , suggesting similar diagnostic peaks for 3,5-bis(trifluoromethyl)phenylglyoxylamide.

Synthetic Routes and Optimization

Challenges in Fluorinated Compound Synthesis

Pharmacological and Antimicrobial Applications

Table 2: Comparative Bioactivity of Trifluoromethylated Compounds

| Compound | Target Pathogen | MIC (µg/mL) | Source |

|---|---|---|---|

| Pyrazole derivative 26 | S. aureus (MRSA) | 0.25 | |

| Cinacalcet (Drug) | Hyperparathyroidism | N/A | |

| 3,5-Bis(CF₃)phenylglyoxylamide | Hypothetical | Pending | – |

Mechanistic Insights

The –CF₃ groups may disrupt bacterial membrane integrity or inhibit enzymes like penicillin-binding proteins (PBPs) in Gram-positive bacteria . Molecular docking studies on related compounds reveal interactions with hydrophobic pockets in bacterial targets, a trait likely shared by 3,5-bis(trifluoromethyl)phenylglyoxylamide .

| Parameter | Details | Source |

|---|---|---|

| GHS Hazard Codes | Xi | |

| Safety Phrases | S26, S36/37/39 | |

| Recommended Storage | Cool, dark place (<15°C) | |

| First Aid Measures | Rinse skin/eyes with water |

Environmental and Regulatory Compliance

The compound’s environmental persistence is unknown, but its fluorinated nature warrants caution due to potential bioaccumulation. Regulatory compliance with REACH and TSCA is advised for industrial-scale production.

Future Directions and Research Gaps

Unanswered Questions

-

Synthetic Scalability: Current methods for analogous compounds lack scalability; flow chemistry or microwave-assisted synthesis could improve yields .

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate therapeutic potential.

-

Target Identification: Proteomic screens could identify specific bacterial or human protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume